Cas no 97072-01-0 ((2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol)

(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Butanol, 2-amino-3-methyl-3-(methylthio)-, (R)-
- 1-Butanol, 2-amino-3-methyl-3-(methylthio)-, (R)- (9CI)
- (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
- (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol
- EN300-95015
- 97072-01-0
- Z228588390
- AKOS026726874
- G58631
-
- MDL: MFCD28132581
- インチ: InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
- InChIKey: FAWLFILOHCNVCQ-RXMQYKEDSA-N
計算された属性
- 精确分子量: 149.08743528Da
- 同位素质量: 149.08743528Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 85.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 71.6Ų
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95015-5g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 5g |
$1779.0 | 2023-09-01 | |
Enamine | EN300-95015-10g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 10g |
$2638.0 | 2023-09-01 | |
Enamine | EN300-95015-0.5g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 0.5g |
$480.0 | 2025-02-21 | |
Enamine | EN300-95015-0.1g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 0.1g |
$202.0 | 2025-02-21 | |
Enamine | EN300-95015-10.0g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 10.0g |
$2638.0 | 2025-02-21 | |
Enamine | EN300-95015-2.5g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 2.5g |
$1202.0 | 2025-02-21 | |
Enamine | EN300-95015-0.05g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 0.05g |
$135.0 | 2025-02-21 | |
1PlusChem | 1P028GBU-50mg |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 50mg |
$222.00 | 2024-04-19 | |
Aaron | AR028GK6-500mg |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95% | 500mg |
$685.00 | 2025-02-16 | |
1PlusChem | 1P028GBU-1g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 1g |
$821.00 | 2024-04-19 |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-olに関する追加情報
Introduction to (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol (CAS No. 97072-01-0)
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol, identified by its Chemical Abstracts Service (CAS) number 97072-01-0, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a stereogenic center at the second carbon atom, along with functional groups such as an amino group, a methyl group, and a methylsulfanyl group, makes this compound a versatile building block for synthesizing more complex molecules.
The compound's stereochemistry is crucial for its biological activity, as enantiomers often exhibit different pharmacological properties. The (R)-configuration at the stereogenic center is particularly significant, as it has been observed to influence the binding affinity and metabolic stability of various drug candidates. Recent studies have highlighted the importance of chiral auxiliaries and catalysts in the asymmetric synthesis of such compounds, which has led to more efficient and scalable production methods.
In the realm of drug discovery, (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol serves as a key intermediate in the synthesis of protease inhibitors, which are widely used to treat viral infections, cancer, and inflammatory diseases. The methylsulfanyl group, in particular, has been shown to enhance the solubility and bioavailability of drug molecules, making it an attractive feature for medicinal chemists. Additionally, the compound's ability to act as a precursor for peptidomimetics has opened new avenues for developing targeted therapies.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that it can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This has spurred interest in exploring its potential as a lead compound for novel drug candidates. Furthermore, the development of green chemistry principles has encouraged the adoption of sustainable synthetic routes for producing (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol, reducing environmental impact while maintaining high yields.
The pharmaceutical industry has also been keen on exploring derivatives of this compound that exhibit improved pharmacokinetic profiles. By modifying the substituents attached to the stereogenic center or introducing additional functional groups, researchers aim to enhance drug efficacy while minimizing side effects. For instance, studies have shown that incorporating a halogen atom into the molecule can improve its binding affinity to biological targets without compromising its stereochemical integrity.
Another area of interest is the use of (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol in the development of enzyme inhibitors for therapeutic applications. Proteases play a critical role in various physiological processes, and their inhibition can lead to significant therapeutic benefits. The compound's structural features make it an excellent candidate for designing inhibitors targeting specific proteases involved in diseases such as Alzheimer's and cancer. Recent research has demonstrated promising results in using this compound as a scaffold for developing novel protease inhibitors with high selectivity and potency.
The synthetic methodologies for producing (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol have also seen considerable advancements. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents into the molecule while maintaining high enantioselectivity. These techniques have not only improved yields but also reduced reaction times, making large-scale production more feasible.
In conclusion, (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol (CAS No. 97072-01-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical properties make it a valuable intermediate for synthesizing biologically active molecules. The ongoing research in this area continues to uncover new applications and synthetic strategies, underscoring its importance in modern drug discovery.
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